Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate
CAS No.: 2375258-90-3
Cat. No.: VC5289787
Molecular Formula: C11H11FLiNO3
Molecular Weight: 231.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375258-90-3 |
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Molecular Formula | C11H11FLiNO3 |
Molecular Weight | 231.15 |
IUPAC Name | lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate |
Standard InChI | InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1 |
Standard InChI Key | NKYQNMVXHYDNFS-UHFFFAOYSA-M |
SMILES | [Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-] |
Introduction
Synthetic Routes
The synthesis of Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves:
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Starting Materials:
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3-Fluoropyridine
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Oxane-4-carboxylic acid
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Lithium salts such as lithium hydroxide or lithium carbonate.
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Reaction Conditions:
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The reaction is carried out under controlled temperatures to ensure selective formation of the product.
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Solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction.
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Purification:
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Techniques such as recrystallization or column chromatography are employed to achieve high purity.
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Industrial Production
For large-scale production:
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Optimized reaction conditions are employed to maximize yield.
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Advanced purification methods, including crystallization or solvent extraction, are used to meet industrial standards.
Chemical Reactions
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate exhibits diverse chemical reactivity due to its functional groups.
Reaction Types
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Oxidation:
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Oxidizing agents like potassium permanganate can modify the fluoropyridine moiety.
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Reduction:
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Reduction with agents such as lithium aluminum hydride can alter the carboxylate group.
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Substitution:
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Nucleophilic substitution reactions enable replacement of the fluorine atom with other functional groups.
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Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
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Oxidation | Potassium permanganate | Aqueous medium, mild heating |
Reduction | Lithium aluminum hydride | Anhydrous solvent, low temperature |
Substitution | Sodium methoxide | Organic solvents like methanol |
Scientific Research
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Chemistry:
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Used as a precursor in synthesizing complex organic molecules.
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Biology:
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Investigated for interactions with biomolecules due to its lithium and fluoropyridine components.
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Medicine:
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Explored for potential therapeutic applications, particularly in neurological studies where lithium compounds are relevant.
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Industrial Applications
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Material Science:
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Utilized in developing new materials with specific electronic or optical properties.
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Chemical Processes:
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Acts as an intermediate in manufacturing advanced pharmaceutical compounds.
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Comparison with Similar Compounds
Compound | Key Difference |
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Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate | Fluorine position affects reactivity |
Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate | Variation in biological activity |
Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate | Chlorine substitution alters properties |
The unique positioning of the fluorine atom in Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate significantly impacts its reactivity compared to these analogs.
Storage Conditions
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Recommended storage at low temperatures (e.g., 4°C).
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Protect from moisture and direct sunlight.
Safety Precautions
Lithium-containing compounds can be reactive under certain conditions:
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Avoid exposure to strong acids or bases.
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Use appropriate personal protective equipment (PPE) during handling.
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